3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Overview
Description
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.1 g/mol . It is characterized by the presence of an amino group, a dichlorophenyl group, and a propanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been suggested to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .
Biochemical Pathways
The compound may affect the DYRK1A-PKB/AKT signaling pathway . This pathway plays a crucial role in cell survival, growth, proliferation, and metabolism. Any alteration in this pathway can have significant downstream effects, potentially leading to changes in cell behavior.
Result of Action
Based on the potential inhibition of the dyrk1a-pkb/akt signaling pathway , it could potentially influence cell survival, growth, and proliferation.
Biochemical Analysis
Cellular Effects
The effects of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. It can induce the up-regulation of pro-apoptotic proteins such as Bax and cleaved poly ADP-ribose polymerase (PARP), while down-regulating anti-apoptotic proteins like Bcl-2, thereby promoting cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism often involves oxidation and conjugation reactions, which enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The compound’s localization is often regulated by specific amino acid sequences and modifications that direct it to its target sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the dichlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Similar structure but different positional isomers of the dichlorophenyl group.
3-Amino-3-(3,5-dichlorophenyl)propan-1-ol: Another positional isomer with distinct chemical properties.
Uniqueness
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. Its dichlorophenyl group at the 3,4-positions provides unique steric and electronic effects compared to other isomers .
Properties
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFGPOOKYZXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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